Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
An In-Depth Technical Guide to the Chemical Properties and Applications of Loxapine-d8 Hydrochloride
In the landscape of modern drug development and clinical analysis, precision and accuracy are paramount. The quantification of therapeutic agents in biological matrices is a critical step in understanding pharmacokinetics, establishing bioequivalence, and ensuring patient safety through therapeutic drug monitoring. Stable isotope-labeled compounds have emerged as the gold standard for internal standards in mass spectrometric assays. Loxapine-d8 Hydrochloride, the deuterium-labeled analog of the antipsychotic agent Loxapine, exemplifies this class of reagents.[1][2] This guide provides a comprehensive overview of the chemical properties, rationale for use, and practical applications of Loxapine-d8 Hydrochloride for researchers, analytical scientists, and drug development professionals.
Core Chemical and Physical Properties
Loxapine-d8 Hydrochloride is a synthetically modified version of Loxapine where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[3] This substitution is fundamental to its utility in analytical chemistry, as it imparts a significant mass shift without appreciably altering the molecule's chemical behavior.
The key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-11-(4-methyl-2,2,3,3,5,5,6,6-d8-1-piperazinyl)dibenz[b,f][1]oxazepine Hydrochloride | [4] |
| Synonyms | Oxilapine-d8 Hydrochloride | [5] |
| CAS Number | 1246820-19-8 | [4][5][6] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl (representative) | [4] |
| Molecular Weight | ~372.32 g/mol | [4][5][6][] |
| Structure | ||
| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₈) | [3] |
| Physical Form | Solid at room temperature | [8] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [3] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Note: The molecular formula and weight can vary slightly based on the specific salt form (e.g., free base vs. hydrochloride salt).
The Rationale for Deuterium Labeling
The incorporation of stable heavy isotopes, such as deuterium (²H), into drug molecules is a strategic choice for bioanalytical applications.[1][2] The primary reason is to create an ideal internal standard for quantification by mass spectrometry, a technique known as Stable Isotope Dilution Analysis (SIDA).
Causality Behind Isotopic Labeling:
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Co-elution: Loxapine-d8 is chemically almost identical to unlabeled Loxapine. This ensures that during chromatographic separation (e.g., HPLC or GC), both compounds elute at virtually the same retention time. This co-elution is critical because it means both the analyte and the internal standard experience the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source, leading to more accurate and precise quantification.[1][2]
-
Mass Shift: The eight deuterium atoms increase the mass of the molecule by approximately 8 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte (Loxapine) and the internal standard (Loxapine-d8) simultaneously and without interference.
-
Predictable Fragmentation: The deuterated standard fragments in a similar, predictable manner to the unlabeled analyte in the mass spectrometer, allowing for the selection of specific and high-intensity parent-to-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analyses, which enhances the sensitivity and specificity of the assay.[9][10]
Application in Bioanalytical Methods: A Self-Validating System
Loxapine-d8 Hydrochloride is principally used as an internal standard for the quantification of Loxapine and its metabolites in biological samples like plasma or urine, which is essential for pharmacokinetic and therapeutic drug monitoring studies.[1][3][11]
Workflow for Quantification of Loxapine in Human Plasma
The following diagram illustrates a typical bioanalytical workflow using Loxapine-d8 as an internal standard. The use of a co-eluting, mass-shifted standard makes the protocol a self-validating system, as the internal standard's recovery and response corrects for variability at each step.
Caption: Bioanalytical workflow using Loxapine-d8 as an internal standard.
Experimental Protocol: Quantification via LC-MS/MS
This protocol provides a detailed methodology for the quantification of Loxapine in human plasma.
1. Preparation of Standards and Reagents:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loxapine and Loxapine-d8 Hydrochloride in methanol to create individual stock solutions. Store at -20°C.
- Working Solutions: Prepare serial dilutions of the Loxapine stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 0.05 to 50 ng/mL).[10]
- Internal Standard (IS) Working Solution: Prepare a Loxapine-d8 working solution at a fixed concentration (e.g., 10 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal.
2. Sample Preparation (Solid-Phase Extraction - SPE):
- Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a polypropylene tube.
- Add 50 µL of the IS working solution to all tubes (except blank matrix) and vortex briefly. This step is critical; adding the IS early ensures it undergoes the exact same extraction process as the analyte.
- Add 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
- Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
- Load the entire sample mixture onto the SPE cartridge.
- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
- Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters:
- LC System: A standard HPLC or UPLC system.
- Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions (Example):
- Loxapine: Q1: 328.1 m/z → Q3: 271.1 m/z
- Loxapine-d8: Q1: 336.1 m/z → Q3: 271.1 m/z (Note: The precursor ion (Q1) for Loxapine-d8 is shifted by +8 Da. The product ion (Q3) may be the same if the fragmentation results in the loss of the deuterated piperazine moiety, or it could also be different. Specific transitions must be optimized experimentally.)
4. Data Analysis:
- Integrate the chromatographic peaks for both Loxapine and Loxapine-d8 MRM transitions.
- Calculate the peak area ratio (Loxapine area / Loxapine-d8 area) for each sample.
- Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
- Determine the concentration of Loxapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Loxapine-d8 Hydrochloride is a high-fidelity analytical tool indispensable for the accurate quantification of the antipsychotic drug Loxapine. Its chemical properties, specifically its isotopic stability and near-identical physicochemical behavior to the parent compound, make it an exemplary internal standard for mass spectrometry-based bioanalysis. The methodologies described in this guide highlight its central role in generating reliable pharmacokinetic and clinical data, thereby supporting the safe and effective development and use of Loxapine in therapeutic applications.
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